6-Bromoisochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-isochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOROTCDTJPLXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670467 | |

| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676134-68-2 | |

| Record name | 6-Bromo-1H-2-benzopyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-Bromoisochroman-4-one

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoisochroman-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the (CAS No. 676134-68-2), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its value lies in the isochromanone core, a scaffold present in various biologically active molecules, and the bromine substituent, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1] This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, field-proven protocols.

Strategic Importance and Applications

This compound is a crucial intermediate in the synthesis of more complex molecules.[1] The isochromanone framework is a privileged scaffold, and its derivatives have been explored for a range of therapeutic applications, including the development of inhibitors for enzymes like p38α MAPK and Rho kinase (ROCK), which are implicated in inflammatory diseases and diabetic retinopathy, respectively.[3][4] The presence of a bromine atom on the aromatic ring significantly enhances its synthetic utility, allowing for the introduction of diverse functional groups through reactions like Suzuki, Heck, and Sonogashira couplings. This functionalization is critical for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 676134-68-2 | [2][5] |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.06 g/mol | [1][6] |

| Physical Form | Solid | [5][7] |

| Boiling Point | 336.1°C | [1] |

| Storage | Room temperature, sealed in dry conditions | [5] |

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound is not commonly detailed in direct literature; however, a robust and logical pathway can be constructed based on established organic chemistry principles. A common and effective method for forming the isochromanone ring system is through an intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid.

Our retrosynthetic approach disconnects the heterocyclic ring at the C4-C4a bond, tracing the target molecule back to 2-(3-bromobenzyloxy)acetic acid, which in turn can be synthesized from commercially available 3-bromobenzyl alcohol and an acetate equivalent.

Logical Framework for Synthesis

References

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 676134-68-2 [sigmaaldrich.com]

- 6. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]

- 7. This compound | 676134-68-2 [sigmaaldrich.com]

physical and chemical properties of 6-Bromoisochroman-4-one

An In-depth Technical Guide to 6-Bromoisochroman-4-one: Properties, Reactivity, and Applications

Introduction: Unveiling a Key Synthetic Building Block

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structured isochroman core, combined with the reactive handles of a ketone and a bromine atom, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its physical and chemical properties, reactivity, and applications, grounded in established scientific data.

The primary utility of this compound lies in its role as a foundational scaffold for developing novel compounds with potential biological activity.[1] The bromine functionality is particularly strategic, allowing for further molecular diversification through powerful synthetic methods like cross-coupling reactions. This adaptability makes it an essential tool in constructing libraries of compounds for screening and developing potential therapeutics, including central nervous system agents and cardiovascular drugs.[1]

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, informing decisions on storage, handling, and reaction conditions.

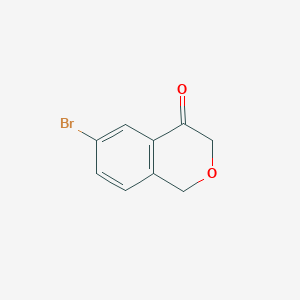

Molecular Structure

The structural framework of this compound consists of a bicyclic system where a dihydropyran ring is fused to a benzene ring, with a bromine atom substituted at the 6-position and a ketone at the 4-position.

Caption: Chemical structure of this compound.

Key Property Summary

The essential physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 676134-68-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇BrO₂ | [1][3][4][5] |

| Molecular Weight | ~227.06 g/mol | [1][5] |

| Physical Form | Solid | [2] |

| Boiling Point | 336.1°C (Predicted) | [1] |

| Purity | 95-97% (Typical) | [1][2] |

| Storage Conditions | Room temperature, sealed in dry conditions | [1][3] |

| InChI Key | KOROTCDTJPLXMA-UHFFFAOYSA-N | [2][3] |

| SMILES | O=C1COCC2=C1C=C(Br)C=C2 | [4] |

Part 2: Spectral Data Analysis

Spectroscopic analysis is crucial for confirming the identity, structure, and purity of this compound. While specific spectra are proprietary, the expected characteristics can be inferred from its molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the IR spectrum would be dominated by a strong, sharp absorption peak characteristic of the carbonyl (C=O) group of the ketone. Because the ketone is adjacent to an aromatic ring, this stretching vibration is expected in the range of 1690-1666 cm⁻¹.[7] Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-O stretching from the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, whose chemical shifts and splitting patterns would confirm the substitution pattern on the benzene ring. Additionally, characteristic signals for the two methylene (-CH₂-) groups in the dihydropyran ring would be observed.

-

¹³C NMR: The carbon NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. A key signal would be the downfield peak for the carbonyl carbon of the ketone.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[8]

-

Molecular Ion Peak: The mass spectrum of this compound would exhibit a molecular ion peak (M+) at an m/z value corresponding to its molecular weight (~227 Da).

-

Isotopic Pattern: A hallmark feature would be the presence of a prominent M+2 peak of nearly equal intensity to the M+ peak. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.[9] This distinctive isotopic signature is a definitive indicator of a monobrominated compound.

Part 3: Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its ketone and bromo-substituted aromatic ring.

Reactivity as a Synthetic Intermediate

This compound is primarily employed as an intermediate or building block in multi-step organic syntheses.[1] The bromine atom serves as a versatile handle for introducing new functional groups or building larger molecular frameworks via reactions such as Suzuki, Heck, or Sonogashira cross-coupling. The ketone functionality provides a reactive site for nucleophilic additions, reductions, and condensations.

Key Reaction: Reduction of the Ketone

A primary and high-yielding transformation of this compound is the reduction of its ketone group to a secondary alcohol, forming 6-Bromoisochroman-4-ol. This reaction is a critical step in the synthesis of various biologically active molecules.[10] Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this purpose, known for its ability to reduce ketones while tolerating other functional groups like the bromine substituent.[10]

Experimental Protocol: Synthesis of 6-Bromoisochroman-4-ol [10]

-

Dissolution: Dissolve this compound (1.49 g, 6.56 mmol) in absolute ethanol.

-

Preparation of Reducing Agent: Prepare a solution of sodium borohydride (300 mg, 7.93 mmol) in ice-cold water.

-

Reduction: Cool the ethanol solution to 0°C and add the sodium borohydride solution dropwise.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours.

-

Workup: Partition the reaction mixture between ethyl acetate and a saturated sodium bicarbonate solution.

-

Isolation: Separate the organic phase, dry it, and concentrate it to yield 6-Bromoisochroman-4-ol as a white solid (typical yield: ~95%).

Caption: Workflow for the reduction of this compound.

Part 4: Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable precursor in the development of new therapeutics.

-

Scaffold for Medicinal Chemistry: The isochroman framework is a recognized scaffold in medicinal chemistry. The presence of both the bromine atom and the hydroxyl group (after reduction) in its derivatives offers a combination of lipophilicity and hydrogen-bonding capabilities, which are crucial for target recognition and binding affinity in biological systems.[10]

-

Development of Novel Pharmaceuticals: It serves as a building block for compounds with potential activity as central nervous system agents and cardiovascular drugs.[1]

-

Antituberculosis Research: The derivative 6-Bromoisochroman-4-ol has been investigated in the context of antituberculosis drug development. The bromine substitution may enhance interactions with the lipophilic regions of mycobacterial cell walls, a strategy that builds on the known efficacy of halogenated compounds against such targets.[10]

Part 5: Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical reagent. While comprehensive toxicity data is unavailable, the available safety information provides clear guidance.[11]

GHS Hazard Information

The compound is classified with the following GHS hazards:

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Ensure adequate ventilation to avoid dust formation and inhalation.[11]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[11]

-

Skin Protection: Wear impervious, flame-resistant clothing and appropriate protective gloves.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[11]

First-Aid Measures[13]

-

Inhalation: Move the victim to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention.

Storage and Disposal

Store the compound in a dry, well-ventilated place at room temperature, keeping the container tightly sealed.[1][3] Dispose of the material and its container at an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a strategically important molecule in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the dual reactivity of its ketone and bromo-substituted aromatic ring, establish it as a versatile building block for synthesizing diverse and complex molecular structures. Its demonstrated utility in the creation of scaffolds for potential pharmaceuticals underscores its value to the drug discovery and development pipeline. This guide provides the foundational knowledge required for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

-

This compound | 676134-68-2 | C9H7BrO2 - Appchem. [Link]

-

Infrared spectroscopy - The Royal Society of Chemistry. [Link]

-

Infrared Spectroscopy - LibreTexts. [Link]

-

Mass Spectrometry - Chemistry LibreTexts. [Link]

-

mass spectra - the M+2 peak - Chemguide. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 676134-68-2 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]

- 6. edu.rsc.org [edu.rsc.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to 6-Bromoisochroman-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromoisochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, physicochemical and spectroscopic properties, reactivity, and its burgeoning role in the development of novel therapeutics.

Core Chemical Identity

This compound is a bicyclic organic compound featuring an isochroman core substituted with a bromine atom at the 6-position and a ketone at the 4-position. This unique arrangement of functional groups imparts specific reactivity and makes it a sought-after intermediate in the synthesis of more complex molecules.

| Identifier | Value | Source |

| CAS Number | 676134-68-2 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.06 g/mol | [1][2] |

| Synonyms | 6-bromo-1H-isochromen-4(3H)-one | [1] |

| Physical Form | Solid | |

| Storage | Sealed in a dry place at room temperature. |

Synthesis and Mechanistic Rationale

While a specific, detailed synthesis protocol for this compound is not widely documented in publicly available literature, a plausible and commonly employed synthetic strategy for related isochromanones involves the intramolecular cyclization of a suitably substituted precursor, such as a derivative of 4-bromophenylacetic acid.[3][4] The general approach is outlined below, providing a logical framework for its preparation.

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A logical approach to the synthesis of this compound is via an intramolecular Friedel-Crafts acylation of a precursor like 2-((4-bromophenoxy)methyl)acetyl chloride. This method is a cornerstone of aromatic chemistry for forming cyclic ketones.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)acetic acid. This precursor can be synthesized from 4-bromophenol and a suitable two-carbon building block with a terminal carboxylic acid or a precursor that can be hydrolyzed to a carboxylic acid.

Step 2: Conversion to the Acid Chloride. The synthesized carboxylic acid would then be converted to its more reactive acid chloride derivative using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is critical; oxalyl chloride is often preferred for its milder conditions and the gaseous nature of its byproducts (CO, CO₂, HCl), which simplifies purification.

Step 3: Intramolecular Friedel-Crafts Acylation. The crucial cyclization step would involve treating the acid chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in an inert solvent like dichloromethane (DCM) or nitrobenzene. The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, enhancing its electrophilicity and promoting the intramolecular attack of the electron-rich aromatic ring to form the six-membered heterocyclic ring of the isochromanone. The regioselectivity of this cyclization is directed by the existing substituents on the benzene ring.

Diagram of the Proposed Synthetic Workflow

Sources

A Technical Guide to the Spectroscopic Elucidation of 6-Bromoisochroman-4-one

This guide provides an in-depth analysis of the expected spectroscopic data for 6-Bromoisochroman-4-one, a key intermediate in organic synthesis, particularly for the development of pharmaceuticals.[1] As a valuable building block, its structural confirmation is paramount. This document will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇BrO₂ and a molecular weight of 227.06 g/mol .[1][2][3] Its structure, featuring a bicyclic system with a bromine substituent on the aromatic ring, a ketone, and an ether linkage, gives rise to a unique spectroscopic fingerprint.

Synthesis of this compound

Experimental Workflow: General Synthesis Approach

A plausible synthetic approach would involve the multi-step synthesis starting from a commercially available brominated aromatic compound, followed by the construction of the heterocyclic ring containing the ketone and ether functionalities.

Caption: A generalized synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8] For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, as well as the ether oxygen.[9][10][11]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H5 | ~7.8 | d | 1H |

| H7 | ~7.6 | d | 1H |

| H8 | ~7.3 | dd | 1H |

| O-CH ₂-C=O | ~4.8 | s | 2H |

| Ar-CH ₂-O | ~4.6 | s | 2H |

Rationale for Predictions:

-

Aromatic Protons (H5, H7, H8): These protons will appear in the downfield region (δ 7.0-8.0 ppm) characteristic of aromatic systems. The exact shifts are influenced by the bromine substituent. Based on data for 3-Bromochroman-4-one[12], the proton ortho to the carbonyl group (H5) is expected to be the most deshielded. The coupling patterns (d - doublet, dd - doublet of doublets) will arise from spin-spin coupling with neighboring aromatic protons.

-

Methylene Protons (O-CH₂-C=O and Ar-CH₂-O): The two methylene groups are not chemically equivalent. The protons adjacent to the carbonyl group (O-CH₂-C=O) are expected to be slightly more deshielded than those adjacent to the aromatic ring and ether oxygen (Ar-CH₂-O) due to the stronger electron-withdrawing nature of the ketone. Both are predicted to appear as singlets as they do not have adjacent proton neighbors to couple with.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[13][14]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C4) | ~190-200 |

| C-Br (C6) | ~120-130 |

| Aromatic CH (C5, C7, C8) | ~120-140 |

| Aromatic Quaternary (C4a, C8a) | ~130-150 |

| O-C H₂-C=O (C3) | ~70-80 |

| Ar-C H₂-O (C1) | ~65-75 |

Rationale for Predictions:

-

Carbonyl Carbon (C4): The ketone carbonyl carbon will be the most downfield signal, typically appearing in the δ 190-200 ppm range.

-

Aromatic Carbons: The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon directly attached to the bromine (C6) will have its chemical shift influenced by the halogen. The quaternary carbons (C4a and C8a) will likely have weaker signals.

-

Aliphatic Carbons (C1, C3): The two methylene carbons are in different electronic environments. The carbon adjacent to the carbonyl group (C3) will be more deshielded than the carbon adjacent to the aromatic ring and ether oxygen (C1).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule.[15]

Predicted IR Absorptions for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715-1735 | Strong |

| C-O-C Stretch (Ether) | ~1200-1250 and ~1050-1150 | Strong |

| Aromatic C=C Stretch | ~1600 and ~1475 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C-Br Stretch | ~500-600 | Medium-Weak |

Rationale for Predictions:

-

Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the C=O stretch of the cyclic ketone. For a six-membered ring ketone, this typically appears around 1715 cm⁻¹.[16][17]

-

Ether Stretch: The C-O-C stretching vibrations of the ether will result in strong bands in the fingerprint region.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be just below 3000 cm⁻¹.[18][19]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or mixed with KBr and pressed into a pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[20]

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will show two molecular ion peaks of similar intensity at m/z = 226 and m/z = 228.[21][22][23]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several characteristic pathways.

Caption: Predicted major fragmentation pathways for this compound.

Rationale for Predictions:

-

Loss of CO: A common fragmentation for ketones is the loss of a neutral carbon monoxide molecule (28 Da).[21]

-

Loss of Br: Cleavage of the C-Br bond will result in a fragment at m/z = 147.

-

Other Fragmentations: Other likely fragmentations include the loss of formaldehyde (CH₂O, 30 Da) and subsequent fragmentations of the initial daughter ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method that will induce fragmentation.

-

Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

Detection: The detector will record the abundance of each ion.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. While experimental data is not widely published, the predicted spectra, based on established chemical principles and data from analogous structures, offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for anticipating and interpreting the spectroscopic data of this compound, thereby supporting its application in research and development.

References

-

Revisenote. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

ChemHelpASAP. mass spectrum & fragmentation of 1-bromobutane. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

WorldOfChemicals. This compound. [Link]

-

NIH. 3-Bromochroman-4-one - PMC. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

-

Appchem. This compound | 676134-68-2 | C9H7BrO2. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]

- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Khan Academy. IR signals for carbonyl compounds. [Link]

-

Scribd. IR Spectroscopy of Carbonyls. [Link]

-

The Organic Chemistry Tutor. NMR Spectroscopy Interpretation (Example). [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Professor Dave Explains. NMR Spectroscopy. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Masaryk University. Table of Characteristic IR Absorptions. [Link]

-

The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]

- 4. Buy 6-Bromoisochroman-4-ol | 676134-70-6 [smolecule.com]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. azooptics.com [azooptics.com]

- 10. youtube.com [youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. benchchem.com [benchchem.com]

- 21. savemyexams.com [savemyexams.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Isochromanone Core: A Journey from Fungal Discovery to Synthetic Versatility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isochromanone scaffold, a bicyclic lactone, is a cornerstone in natural product chemistry and a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from potent antifungals to promising anticancer agents, has fueled decades of research into its discovery, synthesis, and therapeutic potential. This technical guide provides a comprehensive exploration of the history and discovery of isochromanone compounds, tracing their journey from initial isolation from natural sources to the development of sophisticated synthetic methodologies that continue to shape modern drug discovery.

The Dawn of an Era: The Discovery of Mellein

The story of isochromanones begins in 1933 with the isolation of the first naturally occurring member of this class: mellein, also known as ochracin. This seminal discovery was made from the fungus Aspergillus melleus.[1][2] Initially named ocracin, its structure was later elucidated in 1955, revealing the characteristic 3,4-dihydroisocoumarin core.[2] Mellein and its derivatives have since been identified in a diverse range of organisms, including various fungi, bacteria, plants, and insects, underscoring the broad distribution of this structural motif in nature.[1][2]

The biological activities of mellein were also a subject of early investigation. It was found to exhibit antifungal and phytotoxic properties, hinting at the potential of the isochromanone scaffold as a source of bioactive molecules.[2][3] This initial discovery laid the groundwork for the exploration of other isochromanone-containing natural products and ignited interest in their synthesis.

The Rise of Synthetic Strategies: From Foundational Concepts to Direct Approaches

The ability to chemically synthesize the isochromanone core has been a critical enabler for further research, allowing for the confirmation of natural product structures, the generation of analogues for structure-activity relationship (SAR) studies, and the large-scale production of promising compounds. The evolution of synthetic methods reflects the broader advancements in organic chemistry over the past century.

Foundational Work: The Gabriel-Colman Rearrangement

While not a direct synthesis of the isochromanone ring system, the work of Siegmund Gabriel and James Colman in 1900 on the synthesis of substituted isoquinolines, known as the Gabriel-Colman rearrangement, was a significant early contribution to the chemistry of related bicyclic aromatic compounds.[1][4] This reaction, involving the base-induced ring expansion of a phthalimido ester, provided a foundational methodology that would later be adapted and inspire the synthesis of various heterocyclic systems, including those related to isochromanones.[1]

Caption: Conceptual workflow of the Gabriel-Colman rearrangement.

A Key Breakthrough: The Baeyer-Villiger Oxidation

A pivotal moment in the direct synthesis of the isochromanone scaffold came with the application of the Baeyer-Villiger oxidation. First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction facilitates the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into lactones.[5][6][7] The application of this methodology to 2-indanone provides a direct and efficient route to 3-isochromanone.[8]

Experimental Protocol: Baeyer-Villiger Oxidation of 2-Indanone to 3-Isochromanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indanone in a suitable solvent such as dichloromethane (CH2Cl2).

-

Reagent Addition: Cool the solution in an ice bath and slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate solution). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 3-isochromanone.[9]

Caption: General workflow for the Baeyer-Villiger synthesis of 3-isochromanone.

Industrial Relevance: Synthesis from o-Tolylacetic Acid

For larger-scale and industrial applications, methods starting from readily available precursors are highly desirable. The synthesis of 3-isochromanone from o-tolylacetic acid represents such an approach. This process typically involves the radical halogenation of the methyl group of o-tolylacetic acid to form a 2-(halomethyl)phenylacetic acid intermediate, followed by base-mediated intramolecular cyclization to yield the isochromanone.[8][10][11]

Nature's Isochromanone Arsenal: Myxobacterial Metabolites

Myxobacteria have emerged as a prolific source of structurally diverse and biologically active natural products.[12] Among these are a number of potent isochromanone-containing compounds, with the ajudazols, isolated from Sorangium cellulosum, being a prominent example.[13][14][15][16][17] These compounds exhibit significant antifungal activity, often through the inhibition of the mitochondrial electron transport chain.[18]

Biosynthesis of the Ajudazol Isochromanone Core

The biosynthesis of the isochromanone ring in the ajudazols is a fascinating enzymatic process. It is proposed that a polyketide precursor undergoes cyclization mediated by an unusual thioesterase (TE) domain, rather than a dedicated cyclase enzyme, to form the isochromanone core.[12][18] This highlights the elegant and sometimes unconventional strategies employed by nature to construct complex molecular architectures.

Caption: Simplified proposed pathway for the biosynthesis of the ajudazol isochromanone core.

Biological Significance and Therapeutic Potential

The isochromanone scaffold is associated with a broad spectrum of biological activities, making it a highly attractive framework for drug discovery.[4][19]

| Biological Activity | Examples of Isochromanone Compounds | Therapeutic Potential |

| Antifungal | Mellein, Ajudazols | Treatment of fungal infections |

| Antibacterial | Various derivatives | Development of new antibiotics |

| Anticancer | Disorazole Z family | Novel chemotherapeutic agents |

| Anti-inflammatory | Certain synthetic derivatives | Treatment of inflammatory disorders |

| Phytotoxic | Mellein and related compounds | Herbicides and agricultural applications |

The diverse biological profiles of isochromanone-containing compounds continue to inspire the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

The journey of isochromanone compounds, from the initial discovery of mellein in a fungus to the elucidation of complex biosynthetic pathways and the development of elegant synthetic strategies, is a testament to the power of natural product chemistry to drive innovation in the broader field of chemical science. The isochromanone core remains a fertile ground for discovery, with ongoing efforts to isolate new natural products, develop more efficient and stereoselective synthetic methods, and explore the full therapeutic potential of this remarkable scaffold. As our understanding of the biological targets of these compounds deepens, the isochromanone motif is poised to play an even more significant role in the development of next-generation therapeutics.

References

- An In-depth Technical Guide to Natural Products Containing the Isochromanone Scaffold. BenchChem.

- Salimimarand, M., & Rizzacasa, M. A. (2023). Synthesis of isochromanone containing natural products from myxobacteria. Organic & Biomolecular Chemistry, 21(7), 1341-1355.

- The Isochromanone Core: A Technical Guide to its Discovery, History, and Significance. BenchChem.

- Synthesis of Isochromanone Containing Natural Products from Myxobacteria. (2023). Organic & Biomolecular Chemistry.

- Cimmino, A., Masi, M., & Evidente, A. (2020). Melleins—Intriguing Natural Compounds. Molecules, 25(10), 2358.

- Siegmund Gabriel. Wikipedia.

- Isolation, purification and structural elucidation of Mellein from endophytic fungus Lasiodiplodia theobromae strain (SJF‐1) and its broad‐spectrum antimicrobial and pharmacological properties. (2021). Letters in Applied Microbiology.

- A Historical Perspective on the Discovery and Synthesis of Isochromans: An In-depth Technical Guide. BenchChem.

- Melleins—Intriguing N

- Mellein. Wikipedia.

- Siegmund Gabriel. Prabook.

- Chacón-Morales, P., Amaro-Luis, J. M., & Bahsas, A. (2013). Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. Avances en Química, 8(3), 145-151.

- Melleins. (2021). MDPI Encyclopedia.

- Siegmund Gabriel. Wikipedia.

- Baeyer villiger oxid

- Process for preparing 3-isochromanone. (1997).

- What are the synthesis and application methods of isochromanone?. (2022). Guidechem.

- Process for the preparation of 3-isochromanone. (2005).

- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances.

- Baeyer–Villiger oxid

- Biological activity of common mullein, a medicinal plant. (2002). Journal of Ethnopharmacology.

- Biological activity of Common Mullein, a medicinal plant. (2002). Journal of Ethnopharmacology.

- Isochromanone synthesis. Organic Chemistry Portal.

- Chemical process. (2005).

- Sorazolons, Carbazole Alkaloids From Sorangium Cellulosum Strain Soce375. (2016).

- The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression. (2023). Microbiology Spectrum.

- Baeyer-Villiger Oxid

- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Publishing.

- Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis. (2025).

- Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis. (2025). PubMed Central.

- Mellein and 4-hydroxymellein production by Aspergillus ochraceus Wilhelm. (1972). Applied Microbiology.

- Sorangiolid A, a new antibiotic isolated from the myxobacterium Sorangium cellulosum So ce 12. (1989). The Journal of Antibiotics.

- Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus Wilhelm. (1972). Applied Microbiology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Siegmund Gabriel - Wikipedia [nl.wikipedia.org]

- 5. Baeyer villiger oxidation | PPTX [slideshare.net]

- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 8. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CN1653058A - Process for the preparation of 3-isochromanone - Google Patents [patents.google.com]

- 11. JP2005529148A - Chemical process - Google Patents [patents.google.com]

- 12. Synthesis of isochromanone containing natural products from myxobacteria - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01926D [pubs.rsc.org]

- 13. Sorazolons, Carbazole Alkaloids from Sorangium cellulosum Strain Soce375 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Disorazole Z Family of Highly Potent Anticancer Natural Products from Sorangium cellulosum: Structure, Bioactivity, Biosynthesis, and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic engineering of Sorangium cellulosum reveals hidden enzymology in myxobacterial natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sorangiolid A, a new antibiotic isolated from the myxobacterium Sorangium cellulosum So ce 12. | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Mellein - Wikipedia [en.wikipedia.org]

Unlocking the Therapeutic Potential of 6-Bromoisochroman-4-one: A Technical Guide to Emerging Research Frontiers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman-4-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. 6-Bromoisochroman-4-one, in particular, stands as a versatile and strategically important starting material for the development of novel therapeutic agents. The presence of a bromine atom at the C6 position not only influences the molecule's intrinsic biological properties but also provides a reactive handle for extensive chemical derivatization through modern cross-coupling methodologies. This technical guide delineates promising, yet underexplored, research avenues for this compound, focusing on its potential in oncology and neurodegenerative diseases. We will explore rational design strategies for novel derivatives, provide detailed synthetic protocols for their creation, and outline robust biological evaluation workflows to assess their therapeutic efficacy. This document aims to serve as a comprehensive resource to inspire and guide future research endeavors in unlocking the full therapeutic potential of this intriguing scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The isochroman-4-one core is a recurring structural element in a variety of natural products and synthetic compounds exhibiting significant pharmacological properties, including antihypertensive, antitumor, antimicrobial, and anti-inflammatory activities.[1][2] The subject of this guide, this compound, is a synthetic intermediate that offers a unique starting point for drug discovery programs.[3] Its core structure is amenable to a variety of chemical transformations, and the bromine substituent at the C6 position is of particular strategic importance for several reasons:

-

Modulation of Physicochemical Properties: The introduction of a bromine atom can significantly alter the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent molecule.

-

Enhanced Biological Activity: Halogen bonding interactions, a feature of brominated compounds, can lead to enhanced binding affinity and selectivity for biological targets.[4]

-

A Versatile Handle for Chemical Diversification: The bromine atom serves as a key functional group for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties to build extensive and diverse compound libraries.

This guide will focus on two high-impact therapeutic areas where the unique properties of this compound can be leveraged: oncology and the treatment of neurodegenerative diseases.

Research Area 1: Development of Novel Anticancer Agents Targeting Kinase Signaling Pathways

The dysregulation of protein kinase signaling pathways, particularly the PI3K/AKT/mTOR pathway, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[5][6] Natural and synthetic compounds targeting these pathways are of significant interest in oncology.[5] Isochromenone derivatives have been reported to possess anticancer properties, and the this compound scaffold provides an excellent starting point for the development of novel kinase inhibitors.[7][8]

Rationale and Hypothesis

We hypothesize that novel derivatives of this compound, synthesized through strategic cross-coupling reactions at the C6 position, will exhibit potent and selective inhibitory activity against key kinases in the PI3K/AKT/mTOR pathway, leading to antiproliferative and pro-apoptotic effects in cancer cells. The introduction of specific aryl, heteroaryl, and amino moieties at the C6 position can be designed to interact with the ATP-binding pocket of target kinases.

Proposed Synthetic Strategy: A Modular Approach to a Kinase Inhibitor Library

The bromine atom on this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. A modular synthetic approach is proposed to generate a library of diverse derivatives for screening.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction will be employed to introduce a variety of substituted aryl and heteroaryl groups at the C6 position of the isochroman-4-one core.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as SPhos (0.04 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroaryl-isochroman-4-one derivative.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. This reaction will be utilized to introduce a range of primary and secondary amines, including anilines and heterocyclic amines, at the C6 position.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand like XPhos (0.02 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Conditions: Heat the mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by flash chromatography to yield the 6-amino-isochroman-4-one product.

Diagram: Synthetic Strategy for Diversification of this compound

Caption: A tiered screening cascade for the identification of potent anticancer isochroman-4-one derivatives.

Research Area 2: Targeting Cholinesterases and Monoamine Oxidases for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons and cognitive decline. [9]Key therapeutic strategies involve the inhibition of enzymes like acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine, and monoamine oxidases (MAO), which are involved in the metabolism of neurotransmitters like dopamine and serotonin. [10][11]Isochroman-4-one and related chromone derivatives have shown promise as inhibitors of both AChE and MAO. [1][4][12][13]

Rationale and Hypothesis

We propose that the this compound scaffold can be elaborated to produce potent and selective inhibitors of AChE and/or MAO-B. By introducing specific functionalities at the C6 position through Sonogashira coupling, we aim to synthesize compounds that can interact with the active sites of these enzymes. The alkynyl linker introduced via the Sonogashira reaction can provide a rigid and linear extension to probe the binding pockets of these enzymes.

Proposed Synthetic Strategy: Sonogashira Coupling for Novel Neuroprotective Agents

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. [3][14]This reaction is ideal for introducing alkynyl-containing moieties onto the this compound core.

Experimental Protocol: Sonogashira Coupling of this compound

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), copper(I) iodide (CuI, 0.1 eq.), and a base like triethylamine or diisopropylamine.

-

Solvent Addition: Add an appropriate solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the 6-alkynyl-isochroman-4-one derivative.

Diagram: Sonogashira Coupling for Neuroprotective Agent Synthesis

Caption: Synthetic approach to 6-alkynyl-isochroman-4-ones for evaluation as neuroprotective agents.

Biological Evaluation Workflow

The synthesized compounds will be evaluated for their ability to inhibit AChE and MAO-B, as well as their neuroprotective effects in cell-based models.

-

AChE Inhibition Assay (Ellman's Method): This colorimetric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine. The inhibitory potential of the synthesized compounds will be determined by measuring the reduction in enzyme activity in their presence. IC₅₀ values will be calculated. [1][2][12]* MAO-B Inhibition Assay: The inhibitory activity against MAO-B will be assessed using a commercially available kit. These assays typically involve the oxidative deamination of a substrate by MAO-B, which produces a detectable signal (e.g., fluorescence or absorbance). The reduction in signal in the presence of the test compounds will be used to determine their inhibitory potency (IC₅₀). [15][13] Table 1: Representative Data for Isochroman-4-one AChE Inhibitors

Compound Target Enzyme IC₅₀ (nM) Reference Compound 1q AChE 0.15 [12] Compound 9d AChE 8.9 [2]

Promising enzyme inhibitors will be further evaluated for their ability to protect neuronal cells from various insults.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to model oxidative stress, or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease-related toxicity.

-

Assessment of Cell Viability: After an incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect. [16][17]5. Assessment of Apoptosis: The anti-apoptotic effects of the compounds can be evaluated by measuring the activity of key apoptotic enzymes like caspase-3 or by using flow cytometry-based assays like Annexin V/PI staining.

Conclusion and Future Directions

This compound is a highly valuable scaffold for the development of novel therapeutic agents. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, can unlock a vast chemical space of derivatives with the potential to address significant unmet medical needs in oncology and neurodegenerative diseases. The research directions outlined in this guide provide a clear and actionable framework for the rational design, synthesis, and biological evaluation of new 6-substituted isochroman-4-one derivatives. Future work should focus on lead optimization of the most promising candidates to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing these novel compounds into preclinical and clinical development.

References

Sources

- 1. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one | Semantic Scholar [semanticscholar.org]

- 4. Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one [mdpi.com]

- 5. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Neuroprotective effects of matrine on scopolamine-induced amnesia via inhibition of AChE/BuChE and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation, and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors (part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Novel hybrids of natural isochroman-4-one bearing N-substituted isopropanolamine as potential antihypertensive candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoisochroman-4-one: A Comprehensive Structural and Conformational Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 6-Bromoisochroman-4-one is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its isochromanone core is a privileged scaffold found in various biologically active molecules. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for designing novel therapeutics and predicting molecular interactions. This guide provides an in-depth analysis of the structural features of this compound, grounded in established spectroscopic principles and computational approaches. We will explore the causality behind experimental choices for its characterization and outline a self-validating workflow for its analysis.

Introduction: The Significance of the Isochromanone Scaffold

The isochromanone framework is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. The incorporation of a bromine atom at the 6-position, as in this compound, offers a valuable synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-couplings.[1] This makes the molecule a versatile intermediate for constructing libraries of potential drug candidates, particularly for central nervous system and cardiovascular targets.[1]

To effectively utilize this building block in drug design, a precise understanding of its stereoelectronic properties is essential. This includes the geometry of the fused ring system and the conformational preferences of the non-aromatic dihydropyranone ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 676134-68-2 | [2][3][4] |

| Molecular Formula | C₉H₇BrO₂ | [1][3] |

| Molecular Weight | 227.06 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 336.1°C | [1] |

| Storage | Room temperature, sealed in dry conditions | [1][2] |

Structural Elucidation: A Multi-Technique Approach

Determining the definitive structure of a molecule like this compound requires the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[5][6] For this compound, both ¹H and ¹³C NMR would provide critical data.

Expertise in Action: Why NMR is the Primary Tool NMR is chosen as the primary method because it provides direct information about the chemical environment and connectivity of atoms.[5] The chemical shifts indicate the electronic environment of each nucleus, while coupling constants reveal through-bond proximity to neighboring nuclei, allowing for the assembly of molecular fragments. Two-dimensional experiments like COSY and HSQC can then be used to connect these fragments into the final structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are estimated values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| C1-H₂ | ~4.6-4.8 (s) | ~70-72 | Methylene protons adjacent to ether oxygen and aromatic ring. |

| C3-H₂ | ~3.8-4.0 (s) | ~40-42 | Methylene protons alpha to the carbonyl group. |

| C4 | - | ~190-195 | Ketone carbonyl carbon, highly deshielded. |

| C4a | - | ~130-135 | Aromatic quaternary carbon fused to the pyranone ring. |

| C5-H | ~7.8-8.0 (d) | ~128-130 | Aromatic proton ortho to the carbonyl group. |

| C6 | - | ~120-125 | Aromatic carbon bearing the bromine atom. |

| C7-H | ~7.5-7.7 (dd) | ~132-134 | Aromatic proton meta to bromine, ortho to C8-H. |

| C8-H | ~7.2-7.4 (d) | ~118-120 | Aromatic proton ortho to the ether linkage. |

| C8a | - | ~135-140 | Aromatic quaternary carbon fused to the pyranone ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula. For this compound, the most telling feature would be the isotopic pattern of the molecular ion peak.

Trustworthiness through Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum of a monobrominated compound will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M+) and another two mass units higher for the molecule containing ⁸¹Br (M+2). This signature pattern provides unambiguous confirmation of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

~1680-1700 cm⁻¹: A strong absorption due to the C=O stretch of the aryl ketone.

-

~1250-1300 cm⁻¹ and ~1050-1150 cm⁻¹: Absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the ether linkage within the isochroman ring.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

-

~2850-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

Conformational Analysis: Unveiling the 3D Structure

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt through the rotation of single bonds.[7][8] While the aromatic portion of this compound is planar, the dihydropyranone ring is not and will adopt a conformation that minimizes steric and torsional strain.[8]

Theoretical Conformations of the Dihydropyranone Ring

The six-membered dihydropyranone ring is conformationally flexible. Due to the presence of an sp²-hybridized carbonyl carbon (C4) and the fusion to the planar benzene ring, classic 'chair' and 'boat' conformations are distorted. The most likely conformations are half-chair or sofa forms. In these conformations, some atoms deviate from the plane formed by the aromatic ring to alleviate ring strain.

The equilibrium between these conformers is subtle and influenced by factors like the steric bulk of substituents and electronic interactions within the ring.[9]

Caption: Fig 1. Equilibrium between possible ring conformers.

Authoritative Grounding: Insights from X-ray Crystallography

The Role of Computational Chemistry

In the absence of direct crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable. These calculations can be used to:

-

Model Potential Conformers: Systematically explore the potential energy surface to identify all stable conformers.

-

Calculate Relative Energies: Determine the relative stability of each conformer to predict the most abundant form at equilibrium.

-

Predict Spectroscopic Data: Calculated NMR chemical shifts can be compared with experimental data to validate the predicted lowest-energy conformation.

Experimental and Computational Workflow

A robust workflow for the complete analysis of this compound integrates both experimental and computational techniques. This ensures the final structural and conformational assignment is supported by multiple, cross-validating pieces of evidence.

Detailed Protocol: NMR Data Acquisition and Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[6]

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans will be required (e.g., 1024 scans).

-

2D NMR Acquisition: Perform standard 2D experiments, including COSY (to identify H-H couplings) and HSQC (to correlate protons with their directly attached carbons). An HMBC experiment can be used to identify long-range H-C correlations, which is crucial for assigning quaternary carbons.

-

Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, assign chemical shifts relative to TMS, and analyze coupling patterns to build molecular fragments. Use the 2D spectra to assemble the final structure.

General Analysis Workflow Diagram

The following diagram illustrates a comprehensive workflow for moving from a sample to a fully characterized structure.

Caption: Fig 2. Integrated workflow for structural analysis.

Conclusion

The structural and conformational analysis of this compound is a critical exercise for any researcher intending to use it in synthesis or drug development. A combination of high-resolution spectroscopy (NMR, MS) provides an unambiguous determination of its chemical structure and connectivity. While direct crystallographic evidence is the gold standard for solid-state conformation, a robust understanding of its likely three-dimensional shape in solution can be achieved through the analysis of analogous structures and validated with modern computational chemistry techniques. The integrated workflow presented here provides a reliable and self-validating pathway to fully characterize this important heterocyclic building block.

References

- Vertex AI Search. (n.d.). This compound.

- ResearchGate. (n.d.). X-ray crystal structure of a 0.184 × 0.217 × 0.371 mm³ crystal of....

- MDPI. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose.

- Sigma-Aldrich. (n.d.). This compound | 676134-68-2.

- Merck. (n.d.). This compound.

- Wikipedia. (n.d.). X-ray crystallography.

- Appchem. (n.d.). This compound | 676134-68-2 | C9H7BrO2.

- BIOZOL. (n.d.). This compound, CAS [[676134-68-2]].

- PubMed. (n.d.). Diazocinones: synthesis and conformational analysis.

- Smolecule. (n.d.). Buy 6-Bromoisochroman-4-ol | 676134-70-6.

- PubMed Central. (n.d.). X Ray crystallography.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- Organic Chemistry 1: An open textbook. (n.d.). 3.7. Conformational analysis.

- ResearchGate. (n.d.). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization.

- Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis.

- YouTube. (2021, September 26). Understanding x-ray crystallography structures.

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

- MDPI. (n.d.). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity.

- PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.

- PubMed. (n.d.). Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones.

- PubMed Central. (n.d.). Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry.

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 676134-68-2 [sigmaaldrich.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound, CAS [[676134-68-2]] | BIOZOL [biozol.de]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic and structural study of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 6-Bromoisochroman-4-one in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in the Application of 6-Bromoisochroman-4-one

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure is foundational in the synthesis of a variety of biologically active compounds. As with any compound destined for pharmaceutical development or complex organic synthesis, understanding its solubility is not merely a preliminary step but a critical parameter that dictates its handling, formulation, and ultimate bioavailability. Poor solubility can lead to challenges in reaction kinetics, purification, and the reliability of in vitro and in vivo assays. This guide provides a comprehensive overview of the theoretical solubility profile of this compound, alongside a detailed experimental protocol for its quantitative determination in common laboratory solvents.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for predicting its behavior in various solvent systems. Below is a summary of the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | [1][2] |

| Molecular Weight | 227.06 g/mol | [1] |

| Physical Form | Solid | [3][4] |

| Boiling Point | 336.1°C | [1] |

| Storage Conditions | Room temperature, dry | [1][3] |

Theoretical Solubility Profile: A Qualitative Assessment

In the absence of specific experimental data, a qualitative prediction of solubility can be made by analyzing the structure of this compound. The molecule possesses a bicyclic core with a polar ketone and an ether functional group, which would suggest some affinity for polar solvents. However, the presence of the nonpolar aromatic ring and the hydrophobic bromine atom will significantly influence its solubility. The principle of "like dissolves like" provides a useful framework for these predictions.[5]

Expected Solubility in Common Laboratory Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent at solvating a wide range of organic molecules, including those with polar functional groups like the ketone in this compound. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The hydroxyl groups in these solvents can act as hydrogen bond donors and acceptors, facilitating the dissolution of the solute. Solubility is expected to be good, though perhaps less than in polar aprotic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate polarity and are expected to be effective at dissolving this compound. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of this compound, due to the ketone and ether groups, is likely too high for significant solubility in nonpolar solvents. The nonpolar aromatic portion of the molecule may allow for some minimal dissolution. |

| Aqueous | Water | Very Low | The hydrophobic nature of the brominated aromatic ring is expected to dominate, leading to very poor aqueous solubility, a common characteristic of many organic compounds used in drug discovery. |

Quantitative Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at the end of the experiment.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired laboratory solvent (DMSO, DMF, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and water).

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions). This step is crucial to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the appropriate solvent.

-